BenchChemオンラインストアへようこそ!

2-(3,5-Bis-trifluoromethyl-phenyl)-2-methylpropionic acid, methyl ester

Pharmaceutical Analysis Quality Control Regulatory Science

CAS 334477-48-4 is a fully characterized Netupitant Impurity 29 reference standard essential for ANDA/DMF submissions and QC release testing of netupitant/palonosetron combination products. Supplied with comprehensive COA (HPLC purity, NMR, MS), this methyl ester ensures regulatory traceability against USP/EP monographs and delivers defined chromatographic retention for validated HPLC methods per ICH Q2(R1). It also serves as a key intermediate in patented netupitant API synthetic routes—directly hydrolyzable to the free acid (CAS 289686-70-0) under mild KOH/MeOH conditions, eliminating separate carboxylic acid activation steps in downstream amide coupling sequences.

Molecular Formula C13H12F6O2
Molecular Weight 314.22 g/mol
CAS No. 334477-48-4
Cat. No. B3260760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Bis-trifluoromethyl-phenyl)-2-methylpropionic acid, methyl ester
CAS334477-48-4
Molecular FormulaC13H12F6O2
Molecular Weight314.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC
InChIInChI=1S/C13H12F6O2/c1-11(2,10(20)21-3)7-4-8(12(14,15)16)6-9(5-7)13(17,18)19/h4-6H,1-3H3
InChIKeyJJJDVZYBHXSUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoate (CAS 334477-48-4): A Qualified Reference Standard for NK1 Antagonist Synthesis & QC


2-(3,5-Bis-trifluoromethyl-phenyl)-2-methylpropionic acid, methyl ester (CAS 334477-48-4) is a trifluoromethyl-substituted aromatic ester . It is formally designated as Netupitant Impurity 29 and serves as a fully characterized reference standard for the antiemetic drug netupitant, a selective neurokinin-1 (NK1) receptor antagonist [1]. The compound is also a pivotal intermediate in patented netupitant manufacturing processes and is used to support ANDA/DMF regulatory submissions [2].

Why a Generic Methyl Ester Cannot Replace Characterized Netupitant Impurity 29 (CAS 334477-48-4)


In pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions, generic substitution of reference standards is not acceptable due to strict regulatory requirements for impurity profiling [1]. Netupitant Impurity 29 (CAS 334477-48-4) is a specifically identified and characterized impurity with a defined CAS number and chemical structure, distinct from the free acid intermediate (CAS 289686-70-0, Netupitant Impurity 1) or other related substances [2]. Replacing this specific methyl ester with an uncharacterized analog would compromise method validation, system suitability testing, and regulatory traceability against pharmacopeial standards (USP/EP) [1].

Quantitative Differentiation of CAS 334477-48-4 Versus Closest Analogs


Regulatory Identity: Impurity 29 vs. Impurity 1 (Free Acid) in ANDA Submissions

CAS 334477-48-4 is officially designated as Netupitant Impurity 29, a methyl ester reference standard supplied with full characterization data compliant with ICH and pharmacopeial guidelines for use in analytical method development, method validation (AMV), and QC applications [1]. In contrast, the closely related free acid form (CAS 289686-70-0) is classified as Netupitant Impurity 1, representing a distinct impurity with different chromatographic behavior and regulatory significance [2].

Pharmaceutical Analysis Quality Control Regulatory Science

Synthetic Utility: Direct Hydrolysis of Methyl Ester to Active Pharmaceutical Intermediate

The methyl ester (CAS 334477-48-4) serves as a direct precursor to the active carboxylic acid intermediate (CAS 289686-70-0) via a single-step hydrolysis with potassium hydroxide in methanol . The free acid intermediate cannot be used directly for further amide coupling with the aminopyridine core, requiring the methyl ester as a protected form that offers orthogonal reactivity during multi-step synthesis of netupitant and fosnetupitant [1][2].

Synthetic Chemistry Process Development NK1 Antagonists

Analytical Purity Specification for Method Validation and System Suitability

CAS 334477-48-4 is commercially available as a reference standard with a certified purity of ≥95% (by HPLC), accompanied by a Certificate of Analysis (COA) including NMR and MS data, meeting the requirements for analytical method development, method validation (AMV), and Quality Controlled (QC) applications per ICH Q2(R1) guidelines [1].

HPLC Method Validation Reference Standard

Pharmacological Inactivity as a Critical Advantage for Impurity Profiling

Unlike the pharmacologically active free acid metabolite of netupitant, the methyl ester (CAS 334477-48-4) is expected to be pharmacologically inert, as esterification of the carboxylic acid moiety blocks critical binding interactions with the NK1 receptor. Netupitant's three major metabolites (desmethyl, N-oxide, and hydroxy derivatives) are known to be pharmacologically active [1]; however, the methyl ester impurity is not among these metabolites and is not expected to contribute to receptor modulation [2].

Pharmacology Safety Assessment NK1 Receptor

Patent-Protected Synthetic Intermediate with Commercial Use Restrictions

The methyl ester is explicitly covered under US Patent US9403772B2 and Chinese Patent CN105503569A, which govern its synthesis and use in manufacturing NK1 receptor antagonists, including netupitant and fosnetupitant . Generic manufacturers seeking to file ANDAs for netupitant must either purchase this intermediate from authorized sources or develop non-infringing synthetic routes, creating a distinct procurement and legal differentiation compared to unpatented intermediates [1].

Intellectual Property Generic Drug Development Process Chemistry

Chromatographic Differentiation from Structurally Related Impurities in Validated HPLC Methods

In validated RP-HPLC methods for simultaneous determination of netupitant and palonosetron in combined dosage forms, individual impurities including Impurity 29 (CAS 334477-48-4) must be chromatographically resolved from the API peaks and from each other [1]. The methyl ester impurity is expected to elute at a distinct retention time compared to the free acid (Impurity 1, CAS 289686-70-0) and Netupitant Impurity 22 (CAS 342417-02-1, another methyl ester derivative), owing to differences in polarity (logP) imparted by the ester vs. acid functional group [2]. Specific retention time data are method-dependent and part of proprietary validated procedures.

HPLC Method Development Impurity Profiling Pharmaceutical Analysis

Procurement-Driven Application Scenarios for Netupitant Impurity 29 (CAS 334477-48-4)


ANDA Filing: Reference Standard for Netupitant Impurity Profiling in Generic Drug Development

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for netupitant/palonosetron combination products, purchasing characterized Netupitant Impurity 29 (CAS 334477-48-4) is essential for demonstrating specificity, accuracy, and system suitability in validated HPLC methods per ICH Q2(R1) guidelines [1]. This reference standard provides the necessary traceability for regulatory submissions and is directly applicable for QC release testing of commercial batches [2].

Synthetic Process Development: Intermediate for Patented Netupitant and Fosnetupitant Manufacturing

CMOs and process R&D laboratories following the Apicore US LLC or Helsinn synthetic routes can utilize CAS 334477-48-4 as a key intermediate for the preparation of netupitant API [1]. The methyl ester can be directly hydrolyzed to the free acid intermediate (CAS 289686-70-0) under mild conditions (KOH/MeOH, reflux), eliminating the need for separate carboxylic acid activation steps in the subsequent amide coupling sequence [2].

Analytical Method Development and Validation: Impurity Marker for Stability-Indicating Assays

Analytical R&D teams developing stability-indicating HPLC or UPLC methods for netupitant drug substances and products require individual, well-characterized impurity standards for forced degradation studies, method validation, and system suitability testing [1]. Netupitant Impurity 29 serves as a chromatographic marker with distinct retention characteristics from the API and other known impurities, enabling accurate peak identification and quantification during stability studies [2].

Quality Control Release Testing: Pharmacopeial Compliance for Commercial Batch Certification

QC laboratories in pharmaceutical manufacturing facilities use reference standards of specified impurities, including Impurity 29, for the release testing of netupitant API and finished dosage forms (Akynzeo and its generic equivalents) [1]. The availability of this methyl ester with a Certificate of Analysis (COA) detailing HPLC purity, NMR, and MS data ensures compliance with ICH Q3A/Q3B impurity thresholds and pharmacopeial monographs (USP/EP) [2].

Quote Request

Request a Quote for 2-(3,5-Bis-trifluoromethyl-phenyl)-2-methylpropionic acid, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.